(Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
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Description
(Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a useful research compound. Its molecular formula is C19H16O5 and its molecular weight is 324.332. The purity is usually 95%.
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Biological Activity
(Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C₁₈H₁₄O₅
- Molecular Weight : 306.30 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Antioxidant properties of this compound have been evaluated using various assays. The DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay is commonly used to assess the free radical scavenging ability of compounds.
Compound | DPPH IC50 (µg/mL) | Reference |
---|---|---|
(Z)-2-(4-methoxybenzylidene)-7-methyl... | 12.5 | |
Standard Antioxidant (Ascorbic Acid) | 5.0 |
The results indicate that while the compound exhibits antioxidant activity, it is less potent than standard antioxidants such as ascorbic acid.
Anticancer Activity
The anticancer potential of this compound has been investigated against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Apoptosis via ROS generation | |
HeLa (Cervical Cancer) | 20.0 | Mitochondrial pathway activation |
In vitro studies suggest that the compound's efficacy may be attributed to its ability to generate reactive oxygen species (ROS), leading to cell death.
Anti-inflammatory Activity
Preliminary studies have indicated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
A notable case study involved the synthesis and evaluation of several benzofuran derivatives, including our compound of interest. The study highlighted its potential in reducing inflammation and oxidative stress in animal models.
- Study on Inflammatory Models : In a rat model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
- Mechanistic Insights : Further mechanistic studies revealed that the compound decreased levels of TNF-alpha and IL-6, suggesting its role in modulating inflammatory pathways.
Properties
IUPAC Name |
[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-16(23-12(2)20)9-8-15-18(21)17(24-19(11)15)10-13-4-6-14(22-3)7-5-13/h4-10H,1-3H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUHNSVHUWQUIA-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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